LD-Attec2
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Overview
Description
LD-Attec2 is a chimeric autophagy-tethering compound designed to target and degrade lipid droplets within cells. This compound is part of a novel class of bifunctional molecules that hijack the autophagosomal pathway for the degradation of cellular components, including non-protein biomolecules such as lipids .
Preparation Methods
The synthesis of LD-Attec2 involves the design of bifunctional molecules that can bind to both lipid droplets and autophagosomal proteins. The preparation process includes:
Designing the bifunctional molecule: One end of the molecule is designed to bind to lipid droplets, while the other end binds to the autophagosomal protein LC3.
Chemical synthesis: The bifunctional molecules are synthesized by connecting the lipid-binding moiety and the LC3-binding moiety through a short linker
Industrial production: The industrial production of this compound involves large-scale chemical synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
LD-Attec2 undergoes several types of chemical reactions:
Binding reactions: The compound binds to lipid droplets and the autophagosomal protein LC3 through hydrophobic interactions.
Formation of ternary complex: This compound forms a ternary complex with lipid droplets and LC3, leading to the engulfment of the complex into autophagosomes.
Autophagic degradation: The ternary complex is degraded through the autophagic pathway, resulting in the breakdown of lipid droplets into simpler components.
Scientific Research Applications
LD-Attec2 has several scientific research applications:
Chemistry: The compound is used to study the mechanisms of autophagy and lipid metabolism.
Biology: This compound is employed in research on cellular processes involving lipid droplets and autophagy.
Medicine: The compound has potential therapeutic applications in treating diseases associated with lipid accumulation, such as obesity, non-alcoholic fatty liver disease, and neurodegenerative diseases
Mechanism of Action
LD-Attec2 exerts its effects through the following mechanism:
Binding to lipid droplets: The compound binds to lipid droplets via hydrophobic interactions.
Recruitment of LC3: This compound simultaneously binds to the autophagosomal protein LC3, forming a ternary complex.
Engulfment and degradation: The ternary complex is engulfed by autophagosomes and subsequently degraded through the autophagic pathway, providing an energy source for the cells.
Comparison with Similar Compounds
LD-Attec2 is unique compared to other similar compounds due to its ability to target and degrade non-protein biomolecules. Similar compounds include:
PROteolysis TArgeting Chimeras (PROTACs): These compounds target proteins for degradation via the ubiquitin-proteasome system.
Autophagy-targeting chimeras (AUTACs): These compounds target proteins for degradation via the autophagosomal pathway.
Other autophagy-tethering compounds (ATTECs): These compounds target various cellular components for degradation via the autophagosomal pathway.
This compound stands out due to its specific targeting of lipid droplets, making it a valuable tool for studying lipid metabolism and related diseases .
Properties
Molecular Formula |
C49H48N4O5 |
---|---|
Molecular Weight |
772.9 g/mol |
IUPAC Name |
7-hydroxy-5-[10-[1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]oxydecoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C49H48N4O5/c1-34-18-12-15-23-42(34)51-50-38-25-26-43(35(2)30-38)52-53-49-40-22-14-13-21-37(40)24-27-44(49)56-28-16-7-5-3-4-6-8-17-29-57-45-31-39(54)32-46-48(45)41(33-47(55)58-46)36-19-10-9-11-20-36/h9-15,18-27,30-33,54H,3-8,16-17,28-29H2,1-2H3 |
InChI Key |
XLMMYLGTSGIVKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)OCCCCCCCCCCOC5=CC(=CC6=C5C(=CC(=O)O6)C7=CC=CC=C7)O)C |
Origin of Product |
United States |
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